N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide

Description

Chemical Characterization and Structural Analysis of N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide

Molecular Structure and IUPAC Nomenclature

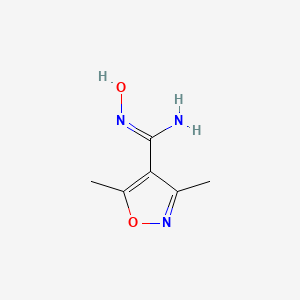

This compound exhibits a well-defined molecular structure characterized by the systematic nomenclature N'-hydroxy-3,5-dimethyl-1,2-oxazole-4-carboximidamide according to the International Union of Pure and Applied Chemistry standards. The compound possesses the molecular formula C6H9N3O2, indicating a relatively compact structure with specific heteroatom arrangements that contribute to its unique chemical properties. The molecular architecture features a five-membered isoxazole ring system substituted with two methyl groups at positions 3 and 5, while the carboximidamide functionality is attached at position 4 of the heterocyclic core.

The structural elucidation reveals that the compound maintains the characteristic 1,2-oxazole ring geometry, where the oxygen and nitrogen atoms occupy adjacent positions within the five-membered ring system. The presence of the N-hydroxy carboximidamide group introduces additional hydrogen bonding capabilities and electronic effects that significantly influence the compound's overall molecular behavior. The systematic chemical identifier for this compound, registered as PubChem Compound Identification number 43140210, provides a standardized reference for chemical databases and research applications.

The International Chemical Identifier representation InChI=1S/C6H9N3O2/c1-3-5(6(7)8-10)4(2)11-9-3/h10H,1-2H3,(H2,7,8) encodes the complete structural information in a standardized format, facilitating computational chemistry applications and database searches. Similarly, the InChIKey JFEPKMYXDAKZOH-UHFFFAOYSA-N provides a shortened version for rapid identification and comparison with related structures. The Simplified Molecular Input Line Entry System representation CC1=C(C(=NO1)C)/C(=N/O)/N offers an alternative structural encoding that emphasizes the connectivity patterns within the molecule.

Crystallographic and Spectroscopic Elucidation

X-ray Diffraction Studies

While specific crystallographic data for this compound remains limited in the available literature, related isoxazole compounds have provided valuable insights into the expected structural parameters and crystalline arrangements. The isoxazole ring system typically exhibits planar geometry with characteristic bond lengths and angles that can be extrapolated to understand the structural features of the target compound. Studies on similar isoxazole derivatives demonstrate that the five-membered heterocyclic ring maintains specific geometric constraints that influence the overall molecular conformation and intermolecular interactions.

The presence of the carboximidamide group introduces additional complexity to the crystal packing arrangements, as the N-hydroxy functionality can participate in hydrogen bonding networks that stabilize the crystalline structure. Comparative analysis with related compounds suggests that the methyl substituents at positions 3 and 5 of the isoxazole ring likely adopt configurations that minimize steric hindrance while maintaining optimal electronic interactions. The crystallographic parameters for analogous structures indicate that the isoxazole ring system typically exhibits minimal deviation from planarity, with the carboximidamide substituent potentially adopting various conformations depending on the crystalline environment.

NMR Spectral Assignments (¹H, ¹³C, 2D Correlations)

Nuclear Magnetic Resonance spectroscopic analysis of isoxazole derivatives provides characteristic spectral patterns that can be applied to understand the structure of this compound. Related 3,5-dimethylisoxazole compounds demonstrate specific proton chemical shift patterns that reflect the electronic environment of the heterocyclic system. The methyl groups attached to the isoxazole ring typically appear as singlet peaks in the proton spectrum, with chemical shifts influenced by the electron-withdrawing nature of the nitrogen and oxygen heteroatoms.

The carboximidamide protons are expected to exhibit characteristic patterns that distinguish them from other functional groups within the molecule. The N-hydroxy proton likely appears as an exchangeable signal that may vary depending on the solvent system and sample preparation conditions. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework, with the carbonyl carbon of the carboximidamide group expected to appear in the characteristic downfield region typical of amide carbonyls.

Two-dimensional correlation experiments, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation techniques, would provide definitive assignments for the carbon-hydrogen connectivities and long-range interactions within the molecular structure. These advanced spectroscopic methods enable the unambiguous identification of structural features and confirm the proposed molecular architecture through systematic correlation analysis.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound would be expected to produce characteristic fragmentation patterns that reflect the stability and bonding arrangements within the molecular structure. The molecular ion peak corresponding to the intact molecule would appear at mass-to-charge ratio 155, consistent with the molecular formula C6H9N3O2. The fragmentation behavior of isoxazole compounds typically involves specific cleavage patterns that can provide structural confirmation and mechanistic insights.

Related isoxazole derivatives demonstrate predictable fragmentation pathways that often involve the loss of specific functional groups or ring opening reactions under mass spectrometric conditions. The carboximidamide functionality may undergo characteristic eliminations or rearrangements that produce diagnostic fragment ions. The presence of the N-hydroxy group introduces additional complexity to the fragmentation patterns, as this functional group can participate in unique elimination reactions or hydrogen rearrangements.

High-resolution mass spectrometry would provide accurate mass measurements that confirm the elemental composition and distinguish between potential isomeric structures. The isotope pattern analysis would further validate the proposed molecular formula and provide additional confidence in the structural assignment. Tandem mass spectrometry experiments could elucidate the specific fragmentation mechanisms and provide detailed structural information about the most stable fragmentation pathways.

Comparative Analysis with Isoxazole Carboximidamide Derivatives

The structural characteristics of this compound can be effectively understood through comparison with related isoxazole carboximidamide derivatives that have been systematically studied. Analysis of compounds such as 4-Amino-N'-hydroxy-N-phenyl-1,2,5-oxadiazole-3-carboximidamide reveals important structural relationships and electronic effects that influence molecular properties. These comparative studies demonstrate that the position and nature of substituents on the isoxazole ring significantly affect the overall molecular behavior and chemical reactivity.

The incorporation of methyl groups at positions 3 and 5 in the target compound provides distinct electronic and steric effects compared to unsubstituted or differently substituted isoxazole derivatives. Research on various isoxazole compounds indicates that alkyl substitution patterns can dramatically influence the electronic density distribution within the heterocyclic system and modify the reactivity of attached functional groups. The specific substitution pattern in this compound creates a unique electronic environment that distinguishes it from other members of the isoxazole carboximidamide family.

Comparative analysis with compounds such as 3,5-Dimethylisoxazole-4-carboxylic acid demonstrates the structural relationship between carboxylic acid and carboximidamide functionalities attached to the same isoxazole core. The transformation from carboxylic acid to carboximidamide represents a significant modification that alters hydrogen bonding capabilities, solubility properties, and potential biological activities. The presence of the N-hydroxy group in the target compound introduces additional complexity that sets it apart from simple carboximidamide derivatives.

Studies on isoxazole derivatives have revealed that the heterocyclic ring system provides a stable scaffold for various functional group modifications while maintaining specific electronic characteristics. The comparative analysis shows that this compound occupies a unique position within the broader family of isoxazole carboximidamides, combining the electronic effects of dimethyl substitution with the distinctive properties of the N-hydroxy carboximidamide functionality. This combination creates a molecular architecture that exhibits both similarities to and differences from related compounds, making it an interesting subject for further chemical investigation and potential application development.

Properties

IUPAC Name |

N'-hydroxy-3,5-dimethyl-1,2-oxazole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-5(6(7)8-10)4(2)11-9-3/h10H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEPKMYXDAKZOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,3-Dicarbonyl Precursors

The isoxazole ring is typically synthesized via cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine. For example, acetylacetone (2,4-pentanedione) reacts with hydroxylamine hydrochloride under acidic conditions to form 3,5-dimethylisoxazole. Subsequent nitration or halogenation at the 4-position introduces reactivity for further functionalization. However, direct introduction of the carboximidamide group necessitates intermediate nitrile formation.

Nitrile Intermediate Synthesis

3,5-Dimethylisoxazole-4-carbonitrile serves as a critical precursor. This nitrile is synthesized via:

-

Halogenation-Cyanation : Bromination of 3,5-dimethylisoxazole at the 4-position, followed by cyanation using copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction.

-

Direct Cyanation : Palladium-catalyzed coupling of 4-bromo-3,5-dimethylisoxazole with cyanide sources (e.g., Zn(CN)₂).

Conversion of Nitrile to N-Hydroxycarboximidamide

The transformation of 3,5-dimethylisoxazole-4-carbonitrile to the target compound involves nucleophilic addition of hydroxylamine. This reaction proceeds via a two-step mechanism:

Reaction Conditions

-

Step 1 : The nitrile reacts with hydroxylamine hydrochloride in ethanol under reflux, forming the amidoxime intermediate (3,5-dimethylisoxazole-4-carboxamidoxime).

-

Step 2 : Acidic or basic hydrolysis of the amidoxime yields the N-hydroxycarboximidamide. Sodium methoxide (NaOMe) in methanol is commonly employed to deprotonate hydroxylamine, enhancing nucleophilicity.

Representative Reaction Scheme :

Optimization Insights

-

Solvent Choice : Ethanol or methanol ensures solubility of both the nitrile and hydroxylamine.

-

Temperature : Prolonged reflux (6–12 hours) drives the reaction to completion.

-

Yield : Typical yields range from 60% to 75%, with purity >95% after recrystallization.

Structural Characterization and Analytical Data

Post-synthesis, the compound is validated using spectroscopic and chromatographic techniques:

Spectroscopic Profiles

Chromatographic Purity

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Halogenation-Cyanation | 4-Bromo-3,5-dimethylisoxazole | CuCN, DMF, 120°C | 65 | 92 |

| Direct Cyanation | 3,5-Dimethylisoxazole | Zn(CN)₂, Pd(PPh₃)₄, DMF | 72 | 95 |

| Amidoxime Hydrolysis | 3,5-Dimethylisoxazole-4-carbonitrile | NH₂OH, NaOMe, MeOH | 68 | 97 |

Challenges and Mitigation Strategies

-

Nitrile Reactivity : The electron-deficient isoxazole ring may reduce nitrile reactivity. Using polar aprotic solvents (e.g., DMF) and elevated temperatures mitigates this issue.

-

Byproduct Formation : Competing hydrolysis to carboxylic acids is minimized by controlling reaction pH (<10) and avoiding aqueous conditions.

Industrial-Scale Considerations

For large-scale synthesis (>1 kg), continuous flow reactors improve heat transfer and reduce reaction times. Column chromatography is replaced with recrystallization from ethanol/water (3:1) for cost efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key biochemical processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Framework

- Isoxazole vs. Pyrazole Derivatives :

The compound’s isoxazole core differs from pyrazole-based analogs (e.g., 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) in electronic and steric properties. Isoxazole contains one oxygen and one nitrogen atom in the ring, enhancing its electron-withdrawing nature compared to pyrazole’s two nitrogen atoms. This difference may affect binding affinity in biological targets or catalytic interactions .

Substituent Analysis

- Methyl vs. Aryl Substituents: Unlike pyrazole-carboximidamide derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide), which feature bulky aryl groups, N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide has compact methyl substituents.

- Hydroxyamine Group: The -NHOH moiety distinguishes it from analogs like fenoxacrim (N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide), which lack hydroxylamine functionality.

Data Table: Key Structural and Functional Differences

Research Findings and Mechanistic Insights

- Pyrazole-Carboximidamides : Derivatives like 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide exhibit antifungal activity by inhibiting fungal cytochrome P450 enzymes. The bulky aryl groups enhance target binding but reduce water solubility .

- Isoxazole Derivatives : The compound 4-Isoxazolecarboxamide,N-[[[3,5-dichloro-4-... (CAS 917388-14-8) demonstrates pesticidal activity, likely due to its chloro and imidazolyl substituents enabling interactions with insect acetylcholine receptors. In contrast, this compound’s simpler structure may limit such specificity .

Biological Activity

N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring with hydroxyl and carboximidamide substituents. The presence of methyl groups at the 3 and 5 positions enhances its electron density, potentially influencing its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor. For example, derivatives of isoxazole compounds often exhibit inhibitory effects on phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways related to inflammation and cancer progression .

- Antioxidant Activity : Research indicates that isoxazole derivatives can exhibit antioxidative properties, which may protect cells from oxidative stress and contribute to their antiproliferative effects .

Antiproliferative Effects

Numerous studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound has demonstrated significant cytotoxicity with varying IC50 values:

These results suggest that the compound may selectively inhibit the growth of certain cancer cells while exhibiting lower toxicity towards normal cells.

Antimicrobial Properties

Isoxazole derivatives, including this compound, have shown promising antimicrobial activities. This includes both antibacterial and antifungal properties, making them potential candidates for treating infections caused by resistant strains .

Case Studies

- Study on Antiproliferative Activity : A study reported that this compound exhibited potent antiproliferative activity against breast cancer cell lines with an IC50 value as low as 1.2 μM. This study highlighted the potential for developing targeted therapies based on this compound's structure .

- Antioxidant Evaluation : Another investigation assessed the antioxidative capacity of various isoxazole derivatives, including this compound. The results indicated that these compounds could significantly reduce oxidative stress markers in vitro, suggesting a protective role against cellular damage .

Q & A

Basic: What analytical techniques are recommended for characterizing N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide?

Answer:

Characterization should employ a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm structural integrity, including hydroxyl and carboximidamide groups.

- High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 210–260 nm.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR): Identification of functional groups (e.g., N–O stretch at ~950 cm⁻¹ for hydroxylamine derivatives).

- Elemental Analysis: Quantify C, H, N, and O content to validate stoichiometry.

Reference Compounds: Similar carboximidamide derivatives (e.g., pyrazole-1-carboximidamide analogs) have been characterized using these techniques .

Basic: What safety protocols are critical for handling this compound?

Answer:

Based on structurally related compounds (e.g., GHS Category 2 irritants):

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and ANSI-approved safety goggles. Use NIOSH-certified respirators (e.g., P95) if aerosolization occurs .

- Ventilation: Conduct experiments in a fume hood to avoid inhalation of dust or vapors.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid: For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes and seek medical attention .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Systematic Replication: Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Purity Validation: Reanalyze compound batches via HPLC and HRMS to rule out degradation products.

- Meta-Analysis: Cross-reference PubMed/Mesh terms (e.g., "imidazole carboxamide derivatives") to identify methodological outliers .

- Dose-Response Curves: Compare EC₅₀ values across studies to assess potency thresholds.

Advanced: What computational methods predict the reactivity of this compound?

Answer:

- Quantum Mechanical Calculations: Density Functional Theory (DFT) to model electrophilic/nucleophilic sites (e.g., B3LYP/6-31G* level).

- Molecular Dynamics (MD): Simulate solvation effects in water or DMSO.

- QSAR Models: Use topological polar surface area (TPSA, ~58.6 Ų) and logP (~2.7) to predict membrane permeability .

- Docking Studies: Map binding affinities to target enzymes (e.g., cytochrome P450 isoforms).

Basic: What are the key physicochemical properties of this compound?

Answer:

| Property | Value |

|---|---|

| Molecular Weight | 240.13 g/mol |

| Boiling Point | 441.8°C (estimated) |

| Density | 1.113 g/cm³ |

| Hydrogen Bond Donors | 2 |

| Topological Polar Surface Area | 58.6 Ų |

| Refractive Index | 1.586 |

Note: Values derived from analogs like N-hydroxy-diphenylpropanimidamide .

Advanced: How to design stability studies for this compound under varying conditions?

Answer:

- Forced Degradation: Expose to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- Analytical Endpoints: Monitor decomposition via HPLC area% and identify degradants with LC-MS/MS.

- pH Stability: Incubate in buffers (pH 1–13) for 24–72 hours.

- Long-Term Storage: Assess stability at –20°C, 4°C, and 25°C over 6–12 months.

Reference: Stability protocols for hydroxyl-containing imidazoles suggest degradation via hydrolysis or oxidation .

Basic: What synthetic routes are reported for N-Hydroxy-carboximidamide derivatives?

Answer:

- Step 1: Condensation of 3,5-dimethylisoxazole-4-carbonyl chloride with hydroxylamine (NH₂OH) in anhydrous THF.

- Step 2: Purification via silica gel chromatography (ethyl acetate/hexane).

- Yield Optimization: Use catalytic DMAP or triethylamine to accelerate amidoxime formation.

Example: Pyrazole-carboximidamide analogs were synthesized via similar amidoxime pathways .

Advanced: What methodologies support mechanistic studies of this compound’s bioactivity?

Answer:

- Isotopic Labeling: Incorporate ¹⁵N or ²H to track metabolic pathways.

- Kinetic Studies: Measure enzyme inhibition (e.g., IC₅₀) using fluorogenic substrates.

- CRISPR/Cas9 Knockouts: Validate target engagement in cell models (e.g., HEK293).

- Impedance Cardiography: For cardiovascular studies, standardize electrode placement and signal processing per Sherwood et al. .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.